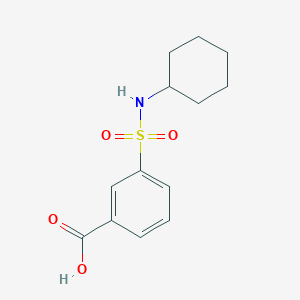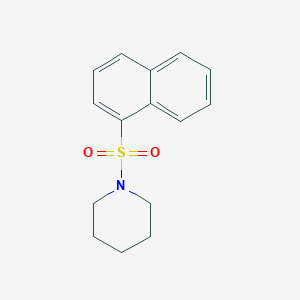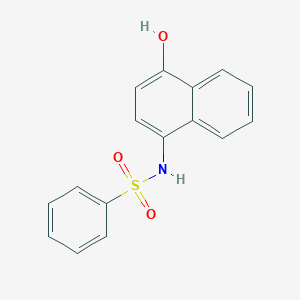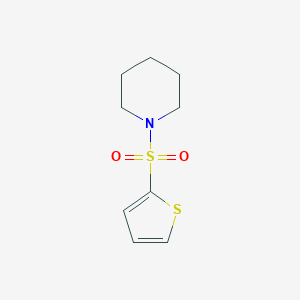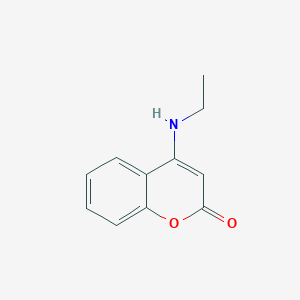
4-(Ethylamino)chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Ethylamino)chromen-2-one, commonly known as coumarin, is a natural compound found in several plants, including cinnamon, sweet clover, and tonka beans. Coumarin has been used in traditional medicine for centuries due to its anti-inflammatory, anticoagulant, and antimicrobial properties. In recent years, coumarin has gained attention in the scientific community for its potential applications in various fields, including drug discovery, agriculture, and food industry.
Mecanismo De Acción
The mechanism of action of coumarin is not fully understood, but several studies have suggested that it works by inhibiting enzymes, such as tyrosinase and acetylcholinesterase, and modulating signaling pathways, such as the PI3K/Akt and NF-κB pathways. Coumarin has also been shown to interact with several receptors, including the serotonin and dopamine receptors.
Efectos Bioquímicos Y Fisiológicos
Coumarin has been reported to exhibit several biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticoagulant activities. Coumarin has also been shown to possess antimicrobial properties, making it a potential candidate for the development of new antibiotics. Coumarin has been reported to lower blood glucose levels and improve insulin sensitivity, making it a potential candidate for the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Coumarin has several advantages for lab experiments, including its low cost, easy availability, and ease of synthesis. Coumarin is also relatively stable and can be stored for long periods without degradation. However, coumarin has several limitations, including its low solubility in water, which can limit its bioavailability and efficacy. Coumarin can also exhibit toxicity at high doses, which can limit its use in vivo.
Direcciones Futuras
There are several future directions for the research on coumarin. One potential direction is the development of coumarin-based drugs for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another potential direction is the development of coumarin-based antibiotics for the treatment of bacterial infections. Coumarin-based compounds also have potential applications in the food industry as natural preservatives and flavor enhancers. Further research is needed to fully understand the mechanism of action of coumarin and its potential applications in various fields.
Métodos De Síntesis
Coumarin can be synthesized through several methods, including Pechmann condensation, Knoevenagel reaction, and Perkin reaction. The Pechmann condensation is the most commonly used method, which involves the reaction between salicylaldehyde and a β-ketoester in the presence of a Lewis acid catalyst. The reaction yields 4-hydroxycoumarin, which can be further converted to coumarin through several steps, including esterification and dehydration.
Aplicaciones Científicas De Investigación
Coumarin has been extensively studied for its potential applications in drug discovery. Several studies have reported the anticancer, antiviral, and antidiabetic activities of coumarin and its derivatives. Coumarin has also been shown to possess neuroprotective and anti-inflammatory properties, making it a promising candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
132815-41-9 |
|---|---|
Nombre del producto |
4-(Ethylamino)chromen-2-one |
Fórmula molecular |
C11H11NO2 |
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
4-(ethylamino)chromen-2-one |
InChI |
InChI=1S/C11H11NO2/c1-2-12-9-7-11(13)14-10-6-4-3-5-8(9)10/h3-7,12H,2H2,1H3 |
Clave InChI |
XIQPSFFLLAUPQE-UHFFFAOYSA-N |
SMILES |
CCNC1=CC(=O)OC2=CC=CC=C21 |
SMILES canónico |
CCNC1=CC(=O)OC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



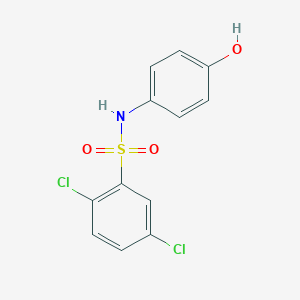
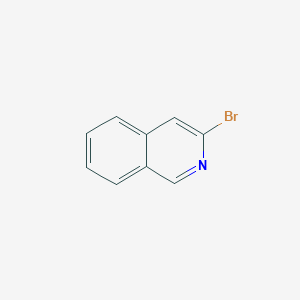
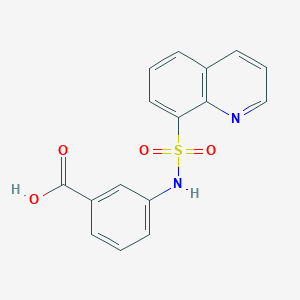
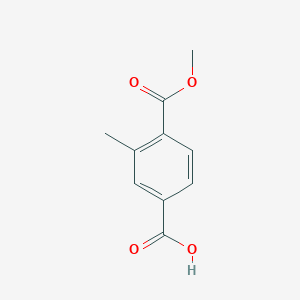
![1H,3H-Naphtho[1,8-cd]pyran-1,3-dione, 6-bromo-](/img/structure/B184087.png)
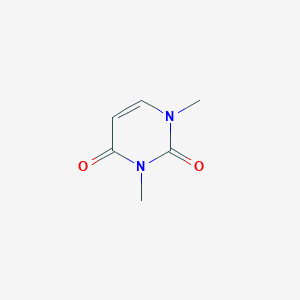
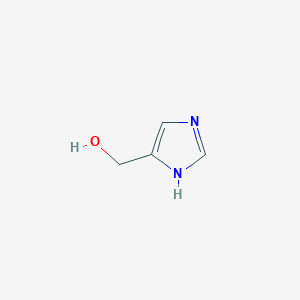
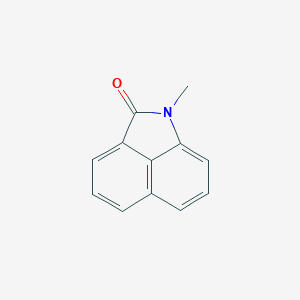
![4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid](/img/structure/B184092.png)
